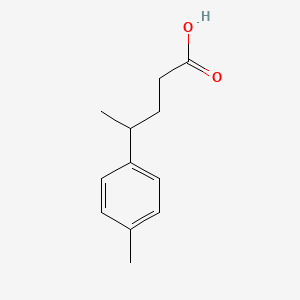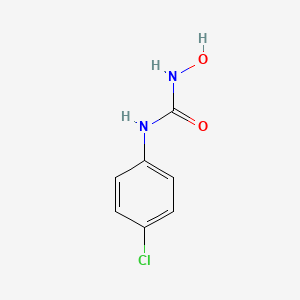
N-(4-Chlorophenyl)-N'-hydroxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-hydroxyurea is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-hydroxyurea can be synthesized through the reaction of 4-chloroaniline with potassium cyanate in an aqueous medium. The reaction typically involves the following steps:
Diazotization: 4-chloroaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Reaction with Potassium Cyanate: The diazonium salt formed is then reacted with potassium cyanate to yield 1-(4-chlorophenyl)-3-hydroxyurea.
Industrial Production Methods: Industrial production of 1-(4-chlorophenyl)-3-hydroxyurea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-3-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of 1-(4-chlorophenyl)-3-urea.
Reduction: Formation of 1-(4-aminophenyl)-3-hydroxyurea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-hydroxyurea has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-3-hydroxyurea involves its interaction with specific molecular targets. The hydroxyurea moiety can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy. The chlorophenyl group may enhance the compound’s binding affinity to its target enzymes or receptors.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-3-hydroxyurea: Similar structure but with a bromine atom instead of chlorine.
1-(4-Fluorophenyl)-3-hydroxyurea: Contains a fluorine atom in place of chlorine.
1-(4-Methylphenyl)-3-hydroxyurea: Features a methyl group instead of chlorine.
Uniqueness: 1-(4-Chlorophenyl)-3-hydroxyurea is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, potentially enhancing the compound’s efficacy in its applications.
Propiedades
Número CAS |
30085-34-8 |
|---|---|
Fórmula molecular |
C7H7ClN2O2 |
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-hydroxyurea |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-1-3-6(4-2-5)9-7(11)10-12/h1-4,12H,(H2,9,10,11) |
Clave InChI |
BVMOJUSYEYRSRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


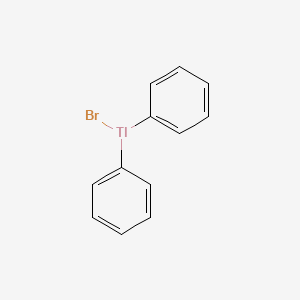

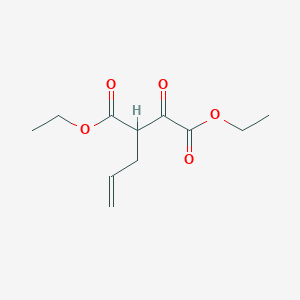
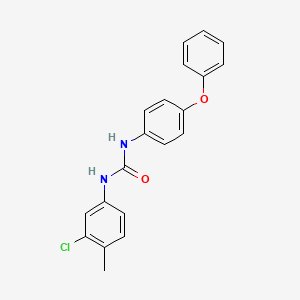
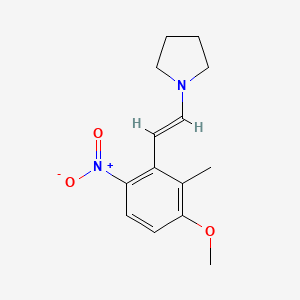



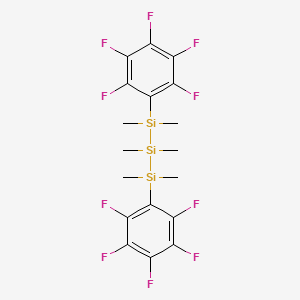
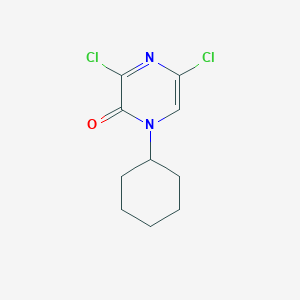
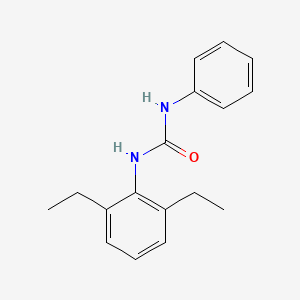
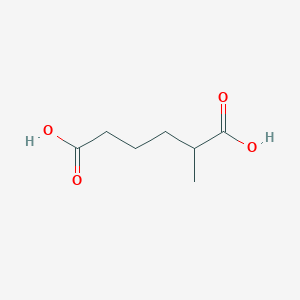
![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid](/img/structure/B11946471.png)
